molecular formula C9H11N3 B11800186 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine

3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Cat. No.: B11800186
M. Wt: 161.20 g/mol
InChI Key: DWRGCAGIVFLYIW-UHFFFAOYSA-N
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Description

It has the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . This compound is of interest due to its presence in tobacco and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with 1-pyrroline under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the extraction from tobacco leaves, where it is present in small quantities. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, fully saturated analogs, and substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have investigated its role in biological systems, particularly its interaction with nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neuroprotection and its anti-inflammatory properties.

    Industry: It is used in the flavor and fragrance industry due to its presence in tobacco and certain foods.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It has a low affinity for these receptors but can modulate their activity, potentially influencing neurotransmitter release and neuronal signaling pathways . This modulation may contribute to its observed biological effects, such as neuroprotection and anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine is unique due to its specific structure, which allows it to interact with nAChRs differently compared to other tobacco alkaloids. Its presence in various foods also distinguishes it from other similar compounds primarily found in tobacco .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

InChI

InChI=1S/C9H11N3/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6H,2,4-5H2,(H2,10,12)

InChI Key

DWRGCAGIVFLYIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=C(N=CC=C2)N

Origin of Product

United States

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